molecular formula C23H14BrCl2N3O2 B11977343 5'-Bromo-9-chloro-2-(4-chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one CAS No. 303095-34-3

5'-Bromo-9-chloro-2-(4-chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one

Cat. No.: B11977343
CAS No.: 303095-34-3
M. Wt: 515.2 g/mol
InChI Key: REGFMKWLINLGEF-UHFFFAOYSA-N
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Description

5'-Bromo-9-chloro-2-(4-chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one (CAS: 303104-52-1) is a spirocyclic heterocyclic compound characterized by a fused pyrazolo-oxazine-indole scaffold. Key structural features include:

  • Molecular formula: C23H14Br2ClN3O2 (molecular weight: 559.6 g/mol) .
  • Spiro architecture: The indolin-2-one moiety is fused with a benzo[e]pyrazolo[1,5-c][1,3]oxazine system, creating a rigid three-dimensional structure .
  • Substituents: Bromo (Br) at the 5'-position, chloro (Cl) at the 9-position, and a 4-chlorophenyl group at the 2-position .

Properties

CAS No.

303095-34-3

Molecular Formula

C23H14BrCl2N3O2

Molecular Weight

515.2 g/mol

IUPAC Name

5'-bromo-9-chloro-2-(4-chlorophenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,3'-1H-indole]-2'-one

InChI

InChI=1S/C23H14BrCl2N3O2/c24-13-3-7-18-17(9-13)23(22(30)27-18)29-20(16-10-15(26)6-8-21(16)31-23)11-19(28-29)12-1-4-14(25)5-2-12/h1-10,20H,11H2,(H,27,30)

InChI Key

REGFMKWLINLGEF-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C=CC(=C3)Cl)OC4(N2N=C1C5=CC=C(C=C5)Cl)C6=C(C=CC(=C6)Br)NC4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-9-chloro-2-(4-chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3’-indolin]-2’-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzo[e]pyrazolo[1,5-c][1,3]oxazine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the spiro connection: This step involves the formation of the spiro linkage between the benzo[e]pyrazolo[1,5-c][1,3]oxazine and the indolinone moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-9-chloro-2-(4-chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3’-indolin]-2’-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Cyclization and Ring-Opening Reactions: The spiro structure can undergo cyclization or ring-opening reactions under specific conditions.

Common Reagents and Conditions

    Halogenating Agents: Bromine, chlorine gas, or their respective compounds.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens.

Scientific Research Applications

5’-Bromo-9-chloro-2-(4-chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3’-indolin]-2’-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5’-Bromo-9-chloro-2-(4-chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3’-indolin]-2’-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application, but it generally involves:

    Binding to Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathway Modulation: By interacting with these targets, the compound can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Observations:

Replacement with fluorine (CID 4086822) reduces molecular weight and may improve bioavailability . Doubling bromine (e.g., 2-(4-bromophenyl) vs. 2-(4-chlorophenyl)) increases lipophilicity but may reduce solubility .

Spiro vs.

Functional Group Modifications :

  • Sulfonamide (Compound 17, ) and piperazinyl-sulfonyl (Compound 9g, ) groups introduce hydrogen-bonding capabilities, critical for enzyme inhibition (e.g., BTK).
  • Cyclohexen or cyclopentylidene moieties (CID 4086822, ) add steric bulk, influencing binding pocket interactions.

Biological Activity Trends :

  • Antimicrobial activity correlates with triazole/thiazole motifs (e.g., Compound 4, ).
  • Kinase inhibition (e.g., BTK) is linked to sulfonyl and rigid heterocyclic systems .

Structural and Functional Implications

Electronic Effects:

  • Halogens : Bromine’s polarizability enhances van der Waals interactions, while chlorine’s electronegativity stabilizes adjacent π-systems .
  • Aryl Groups : 4-Chlorophenyl (target) vs. 4-fluorophenyl (CID 4086822) alters electron density, affecting binding to hydrophobic pockets .

Solubility and Bioavailability:

  • The target compound’s high halogen content (Br, Cl) reduces aqueous solubility compared to analogues with sulfonamide or methoxy groups .

Therapeutic Potential:

  • Antimicrobial : Analogues with triazole/thiazole cores (e.g., ) suggest that halogenated spiro compounds could target bacterial enzymes.
  • Kinase Inhibition : The spiro system’s rigidity mimics ATP-binding site geometries, as seen in BTK inhibitors .

Biological Activity

5'-Bromo-9-chloro-2-(4-chlorophenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one is a complex organic compound with potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure

The compound belongs to a class of spirocyclic compounds that are known for their diverse biological activities. The structure includes a spiro linkage between a benzo[e]pyrazole and an oxazine moiety, which is significant for its pharmacological properties.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research has indicated that derivatives of similar structures exhibit significant antimicrobial properties. For instance, isatin derivatives, which share structural similarities with the compound , have shown effectiveness against various bacterial strains. A study demonstrated that certain isatin derivatives had superior antimicrobial activity compared to standard antibiotics like amoxicillin against Staphylococcus aureus and Escherichia coli .

CompoundActivityReference
Isatin Derivative 3cHigher antimicrobial activity than amoxicillin
Isatin Derivative 6aEffective against Gram-positive bacteria

Anticancer Properties

Compounds related to the spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine] structure have been investigated for their anticancer potential. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest. A study on similar compounds reported significant cytotoxic effects against different cancer cell lines .

Anti-inflammatory Effects

There is evidence suggesting that compounds with similar chemical frameworks possess anti-inflammatory properties. These effects may be attributed to their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with various biological targets—including enzymes and receptors involved in signaling pathways—plays a crucial role in its pharmacological profile.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Antimicrobial Study : A series of isatin derivatives were synthesized and tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most potent derivatives showed minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics.
  • Cytotoxicity Assay : In vitro assays demonstrated that specific derivatives could reduce cell viability in cancer cell lines by over 50% at concentrations as low as 10 µM.

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